molecular formula C6H7N3S B083643 1-(Pyridin-2-yl)thiourea CAS No. 14294-11-2

1-(Pyridin-2-yl)thiourea

Cat. No.: B083643
CAS No.: 14294-11-2
M. Wt: 153.21 g/mol
InChI Key: SLUHLANJIVXTRQ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)thiourea (PTU) is an organic compound that is a derivative of thiourea, an important class of sulfur-containing compounds. PTU has a wide range of applications in scientific research, including in biochemical and physiological studies. It is also used in laboratory experiments for its unique properties, such as its ability to act as a catalyst and its resistance to oxidation.

Scientific Research Applications

  • Corrosion Inhibition : 1-(2-Pyridyl)-2-thiourea is effective as a corrosion inhibitor for mild steel in acidic media. It has been identified as a mixed-type inhibitor, and its adsorption on mild steel follows the Langmuir adsorption isotherm with physical adsorption being dominant (Zhang et al., 2018). Another study confirms the corrosion inhibition properties of a related compound, 1-methyl-3-pyridin-2-yl-thiourea, on mild steel in acidic media (Hosseini & Azimi, 2009).

  • Molecular Docking and DNA Binding : A compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was synthesized, and molecular docking with B-DNA showed a binding energy of -7.41 kcal/mol. DNA binding constant and cytotoxicity against MCF-7 cell line were also assessed (Mushtaque et al., 2016).

  • Pharmaceutical Applications : A series of thiourea derivatives containing the pyridine ring were synthesized and tested for their antimicrobial and antioxidant properties, showing moderate activity against bacteria and strong antioxidant properties (Özgeriş, 2021).

  • Metal Complexes : 1-(2-Pyridyl)-2-thiourea acts as a bidentate ligand in metal complexes with nickel and cobalt, showing various configurations and spectral properties (Ahmed & Bose, 1969).

  • Antidiabetic Potentials : In a study on Swiss albino mice, thiourea derivatives were synthesized using a 2-picolylamine template and showed inhibition of glucose-6-phosphatase activity, suggesting potential therapeutic use in diabetes complications (Naz et al., 2020).

Mechanism of Action

Target of Action

1-(Pyridin-2-yl)thiourea is a pyridine derivative that has been shown to exhibit a variety of biological activities Similar pyridine derivatives have been reported to interact with a wide range of receptor targets .

Mode of Action

It is known that pyridine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyridine derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with DNA synthesis .

Biochemical Pathways

Pyridine derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . For example, some pyridine derivatives have been shown to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Pharmacokinetics

It is known that the lipophilicity of a compound can influence its bioavailability . According to one source, this compound has a calculated log Po/w (iLOGP) of 1.42, suggesting that it may be moderately lipophilic .

Result of Action

Similar pyridine derivatives have been reported to exhibit a variety of effects, including antimicrobial, antioxidant, anti-inflammatory, and antitumor activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and bioavailability .

Safety and Hazards

1-(Pyridin-2-yl)thiourea is classified as a dangerous substance. It has hazard statements H301, H302, H315, H319, H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

pyridin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUHLANJIVXTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363424
Record name 2-pyridylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14294-11-2
Record name 14294-11-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176341
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-pyridylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyridyl)-2-thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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